molecular formula C6H9NS B045403 Thiophene-2-ethylamine CAS No. 30433-91-1

Thiophene-2-ethylamine

Cat. No.: B045403
CAS No.: 30433-91-1
M. Wt: 127.21 g/mol
InChI Key: HVLUYXIJZLDNIS-UHFFFAOYSA-N
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Description

Thiophene-2-ethylamine, also known as 2-(thiophen-2-yl)ethanamine, is an aromatic amine with the molecular formula C6H9NS. It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is a versatile intermediate used in the synthesis of various organic compounds and materials. It is known for its applications in chemical research, analytical chemistry, and material science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydroperoxyl radicals, atmospheric oxygen.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Mechanism of Action

Target of Action

Thiophene-2-ethylamine is an aromatic amine . It is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Mode of Action

This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Biochemical Pathways

This compound is involved in the synthesis of thiophene derivatives by heterocyclization of various substrates . It is also used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a boiling point of 200-201 °c/750 mmhg . Its density is 1.087 g/mL at 25 °C .

Result of Action

This compound is used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to air . It is also used in the formation of 2D/3D bulk heterojunction structures in Ruddlesden−Popper Perovskite, which are believed to arise from the compression-induced epitaxial growth of the 3D phase at the grain boundaries of the 2D phase through the Pb−S interaction .

Comparison with Similar Compounds

Properties

IUPAC Name

2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUYXIJZLDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952773
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-91-1, 64059-34-3
Record name 2-Thiopheneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30433-91-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopheneethanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Record name Thiophene-1-ethylamine
Source European Chemicals Agency (ECHA)
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Record name Thiophene-2-ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does thiophene-2-ethylamine contribute to the development of stable perovskite solar cells?

A: this compound can be incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. [] This incorporation leads to the spontaneous generation of 3D perovskite phases within the 2D perovskite matrix, forming beneficial bulk heterojunctions. [] This unique structure enhances charge transport properties and improves the power conversion efficiency of the solar cells. [] Additionally, this compound contributes to stability by acting as a stabilizer for the inorganic lattices within the perovskite structure. []

Q2: Can this compound be utilized for synthesizing compounds with potential biological activity?

A: Yes, this compound serves as a valuable building block in synthesizing various heterocyclic compounds, including 5-imidazolones and 4-thiazolidinones, which have demonstrated potential antibacterial activity. [, , ]

Q3: How does this compound perform as a corrosion inhibitor?

A: Studies indicate that this compound acts as a mixed-type corrosion inhibitor for mild steel in acidic environments. [] It adsorbs onto the metal surface, forming a protective layer and mitigating corrosion. [] This protective effect has been observed through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. []

Q4: Have any computational studies been conducted to understand the properties and behavior of this compound?

A: Yes, researchers have employed computational chemistry approaches, including quantum chemical calculations, to investigate the corrosion inhibition mechanism of this compound. [] These calculations provide insights into the molecule's electronic structure and its interactions with metal surfaces, elucidating its role in corrosion prevention. []

Q5: Are there any studies exploring the anti-inflammatory potential of compounds derived from this compound?

A: Research has shown that Schiff base conjugates of this compound with 5-fluoroisatin, particularly those incorporating N-phenylpiperazine Mannich bases, exhibit promising anti-inflammatory activity in vitro. [] This activity is evaluated by analyzing their ability to inhibit the denaturation of Bovine Serum Albumin. []

Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?

A: Various spectroscopic methods are crucial for structural characterization. These include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, aiding in structure determination.

Q7: Is there evidence suggesting potential applications of this compound derivatives in anti-tubercular therapies?

A: While preliminary findings indicate that some this compound derivatives display a certain level of activity against Mycobacterium tuberculosis, their potency remains relatively weak compared to existing anti-tubercular drugs. [] Further research is necessary to explore their potential for development into more effective therapeutic agents.

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